molecular formula C15H16ClF3N2OS B14043282 (R)-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide CAS No. 1509899-70-0

(R)-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B14043282
CAS No.: 1509899-70-0
M. Wt: 364.8 g/mol
InChI Key: LQOJJEBLPULPJO-ZAMGYDSWSA-N
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Description

®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a chloroisoquinoline moiety, a trifluoroethyl group, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Chloroisoquinoline Intermediate: The synthesis begins with the preparation of 3-chloroisoquinoline, which can be achieved through the chlorination of isoquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Introduction of the Trifluoroethyl Group: The next step involves the introduction of the trifluoroethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the chloroisoquinoline intermediate with a trifluoroethylating agent such as trifluoroethyl iodide (CF3CH2I) in the presence of a base like potassium carbonate (K2CO3).

    Sulfinamide Formation: The final step involves the formation of the sulfinamide group. This can be accomplished by reacting the intermediate with a sulfinamide reagent such as tert-butanesulfinamide (t-BuSO2NH2) under appropriate conditions, typically involving a base like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, particularly at the chloroisoquinoline moiety, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the isoquinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfonamide derivatives

    Reduction: Reduced isoquinoline derivatives

    Substitution: Substituted isoquinoline derivatives

Scientific Research Applications

®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The chloroisoquinoline moiety can interact with aromatic residues in the active sites of enzymes, while the sulfinamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-1-(3-Bromoisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
  • ®-N-((S)-1-(3-Fluoroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
  • ®-N-((S)-1-(3-Methoxyisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1509899-70-0

Molecular Formula

C15H16ClF3N2OS

Molecular Weight

364.8 g/mol

IUPAC Name

(R)-N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C15H16ClF3N2OS/c1-14(2,3)23(22)21-13(15(17,18)19)9-4-5-10-8-20-12(16)7-11(10)6-9/h4-8,13,21H,1-3H3/t13-,23+/m0/s1

InChI Key

LQOJJEBLPULPJO-ZAMGYDSWSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC2=CC(=NC=C2C=C1)Cl)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC(=NC=C2C=C1)Cl)C(F)(F)F

Origin of Product

United States

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